molecular formula C16H17N3O3S B3291010 Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 869278-52-4

Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B3291010
CAS No.: 869278-52-4
M. Wt: 331.4 g/mol
InChI Key: CSPLYXKPMZLUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. Its structure includes a benzyl ester at position 6, an amino group at position 2, and a carbamoyl substituent at position 3 (Fig. 1). The compound’s synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications .

Properties

IUPAC Name

benzyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c17-14(20)13-11-6-7-19(8-12(11)23-15(13)18)16(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9,18H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPLYXKPMZLUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C(=O)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724454
Record name Benzyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869278-52-4
Record name Benzyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting with the construction of the dihydrothieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophenes and pyridines

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms or cellular processes.

Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Core Modifications: Ester Groups and Substituents

The benzyl ester in the target compound distinguishes it from closely related derivatives. Key analogs include:

Compound Name R<sup>6</sup> (Ester) R<sup>2</sup> R<sup>3</sup> Key Properties/Activities Reference
Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Benzyl NH2 CONH2 Intermediate for antitubulin agents; potential antitumor activity
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate tert-Butyl NH2 CN Improved lipophilicity; precursor for A1 adenosine receptor modulators
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Methyl NH-Ar* CN Antitubulin agent (IC50 = 58 nM); disrupts microtubule polymerization
Ethyl 3-cyano-2-(pyridinylacrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (4SC-207) Ethyl Acrylamido CN Microtubule inhibitor; active in taxane-resistant cancer cells (IC50 = 25 nM)

*Ar = 3,4,5-trimethoxyphenyl

Key Observations :

  • Position 3: The carbamoyl group (CONH2) in the target compound may facilitate hydrogen bonding, contrasting with the electron-withdrawing cyano (CN) group in analogs like 4SC-207, which enhances electrophilicity and reactivity .
  • Position 2: Amino groups are conserved across analogs, but substituents like acrylamido (in 4SC-207) or aryl amines (in methyl derivatives) confer distinct biological profiles .

Physicochemical Properties

Property Benzyl Derivative tert-Butyl-Cyano Analog Methyl-Trimethoxyphenyl Analog
Molecular Weight (g/mol) ~391 (estimated) 309.40 404.3
LogP ~2.5 (predicted) 1.8 3.1
Solubility Low (lipophilic ester) Moderate (tert-butyl) Low (trimethoxyphenyl)
Melting Point Not reported 180–181°C 180–181°C

Note: The benzyl ester’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for neuroactive compounds .

Biological Activity

Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by a thieno-pyridine core structure, which contributes to its unique biological activities. Its molecular formula is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 331.39 g/mol. The presence of a benzyl group and carbamoyl functional groups enhances its reactivity and potential interactions within biological systems.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-pyridine derivatives, including this compound. Compounds similar to this structure have demonstrated significant growth inhibition against various human cancer cell lines. For instance, analogs in the benzothieno[2,3-c]pyridine series exhibited broad-spectrum anticancer activity with IC50 values ranging from 4 nM to 37 µM against prostate cancer cells (PC-3) and other types .

Table 1: Comparative Anticancer Activity of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
Benzyl 2-amino-3-benzoyl-4,7-dihydrothieno[2,3-c]pyridineContains a benzoyl instead of carbamoylAntimicrobial
Tert-butyl 2-amino-3-benzoyl-4,7-dihydrothieno[2,3-c]pyridineFeatures a tert-butyl groupAnticancer
Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridineThiazole ring instead of thienoAnti-inflammatory

The unique combination of functional groups in this compound may confer specific therapeutic properties that differentiate it from its analogs.

2. Mechanisms of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes such as CYP17. Studies have shown that related compounds can suppress CYP17 enzyme activity significantly, leading to reduced testosterone production in prostate cancer models. This inhibition is critical for the treatment of hormone-dependent cancers .

Case Studies

In a notable study evaluating new series of thienopyridines as CYP17 inhibitors, compounds were subjected to in vitro screening against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established anticancer drugs like abiraterone. Specifically, one compound demonstrated an IC50 value of 2.08 µM against the PC-3 cell line and showed enhanced efficacy in inducing apoptosis within cancer cells .

Pharmacokinetics and ADME Profile

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that compounds within this class exhibit favorable oral bioavailability and metabolic stability. These properties are essential for ensuring adequate systemic exposure following administration .

Q & A

Q. What are the standard synthetic routes for preparing benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of a 4-oxopiperidine derivative (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) with malononitrile in ethanol under reflux, catalyzed by sulfur and morpholine (70–80°C, 2 hours), to form the thieno[2,3-c]pyridine core .
  • Step 2 : Introduction of the carbamoyl group via acylation or substitution reactions. For example, reacting the intermediate with a benzyl chloroformate derivative under basic conditions.
  • Purification : Crystallization with ethyl ether or ethanol yields the product (typical yields: 63–87%) .
  • Validation : Confirm structure via 1H^1H-NMR (e.g., δ 2.38–2.44 ppm for dihydrothieno protons) and mass spectrometry ([M+1]+ ≈ 380–400) .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies protons in the dihydrothieno ring (δ 2.3–4.5 ppm) and benzyl/carbamoyl groups (δ 4.5–7.3 ppm). 13C^{13}C-NMR confirms carbonyl (170–180 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+1]+ = 382.11 for analogs) .
  • X-ray Crystallography : Resolves spatial arrangements, as demonstrated for ethyl 2-amino-6-benzyl derivatives (e.g., C–C bond lengths: 1.52–1.54 Å) .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>95%) .
  • Thermogravimetric Analysis (TGA) : Assesses decomposition points (typically >200°C for similar compounds) .
  • Storage : Store at –20°C in inert atmospheres to prevent oxidation of the thieno ring .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Tuning : Substitute morpholine with triethylamine to reduce side reactions during cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yields .

Q. What strategies resolve contradictions in reported biological activities of analogs?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. tert-butyl groups) and test in vitro. For example:
    • Antitubulin Activity : Compare IC50_{50} values in taxane-resistant cell lines using tubulin polymerization assays .
    • Apoptotic Effects : Evaluate Bcl-xL protein inhibition via fluorescence polarization assays .
  • Data Normalization : Control for assay conditions (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. How is computational modeling applied to predict binding mechanisms?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with Bcl-xL (PDB: 8Y1). Key residues: Asp108 and Arg103 form hydrogen bonds with the carbamoyl group .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity (R2^2 >0.85 for thieno[2,3-c]pyridine derivatives) .

Q. What methodologies assess the compound’s potential as a pro-apoptotic agent?

  • In Vitro Assays :
    • Caspase-3/7 Activation : Measure luminescence in HeLa cells post-treatment (24–48 hours) .
    • Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization (flow cytometry) .
  • In Vivo Models : Administer 10 mg/kg (IP) in xenograft mice; monitor tumor volume reduction via caliper measurements (≥50% vs. controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.